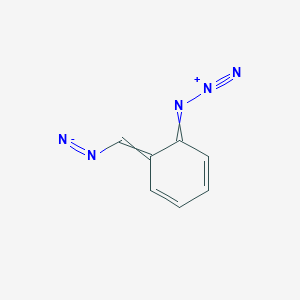
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid: is an organic compound with the molecular formula C16H20F2O2 and a molecular weight of 282.33 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a 4-propylcyclohexyl group at the 4 position of the benzene ring . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 4 position of the benzene ring.
Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and desired application .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.
Reduction: Reduction reactions may target the fluorine atoms or the cyclohexyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclohexyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
相似化合物的比较
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group and a nitrile group instead of the propylcyclohexyl group.
Uniqueness: 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid is unique due to the presence of the 4-propylcyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in various fields .
属性
CAS 编号 |
333974-50-8 |
|---|---|
分子式 |
C16H20F2O2 |
分子量 |
282.32 g/mol |
IUPAC 名称 |
2,6-difluoro-4-(4-propylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C16H20F2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11H,2-7H2,1H3,(H,19,20) |
InChI 键 |
VLNLVUURIIPCOO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


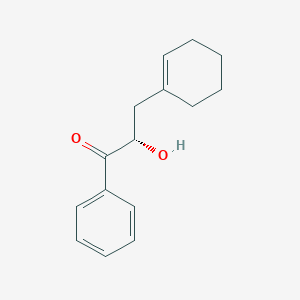
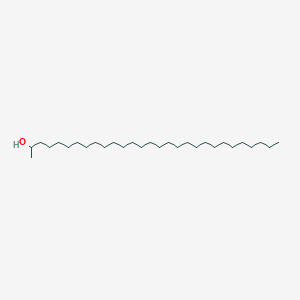
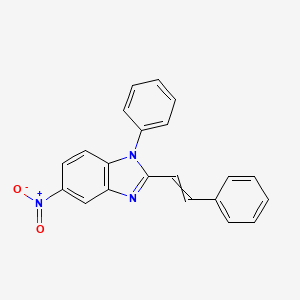
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
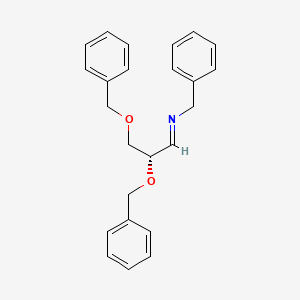

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
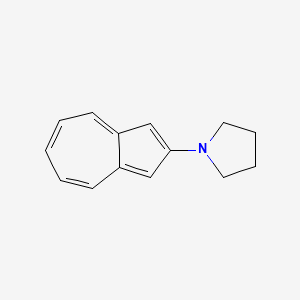
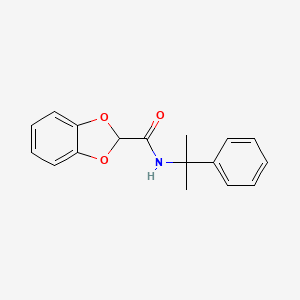
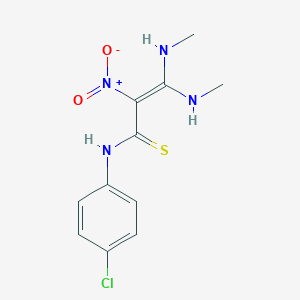
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

